Product packaging for Sodium glycerophosphate(Cat. No.:CAS No. 1300-25-0)

Sodium glycerophosphate

Cat. No.: B074446
CAS No.: 1300-25-0
M. Wt: 216.04 g/mol
InChI Key: GEKBIENFFVFKRG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium glycerophosphate is an organophosphate salt that serves as a highly efficient and bioavailable source of both inorganic phosphate and glycerol for in vitro research applications. Its primary research value lies in its role as a soluble phosphate donor in cell culture media, particularly for studying phosphate metabolism, cellular energy dynamics (ATP synthesis), and signal transduction pathways. The compound is readily hydrolyzed by intracellular phosphatases, releasing glycerol and inorganic phosphate into the metabolic pool. This mechanism makes it an essential tool for investigating bone mineralization in osteoblast cultures, as phosphate is a critical component of hydroxyapatite. Furthermore, this compound is widely used in biochemistry to study enzymatic activity and in nutritional science research to explore phosphate uptake and utilization, offering advantages over inorganic phosphates due to its stability and enhanced cellular uptake. Its application extends to the study of mitochondrial function and energy homeostasis, providing insights into metabolic disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7Na2O6P B074446 Sodium glycerophosphate CAS No. 1300-25-0

Properties

IUPAC Name

disodium;2,3-dihydroxypropyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKBIENFFVFKRG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Na2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57-03-4 (Parent)
Record name Sodium 1-glycerophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001555562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID801014666
Record name 1,2,3-Propanetriol, 1-(dihydrogen phosphate), sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801014666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Disodium alpha-glycerophosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13827
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble
Record name Sodium glycerophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09561
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1300-25-0, 1334-74-3, 1555-56-2
Record name Glycerol, mono(dihydrogen phosphate), disodium salt. hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium glycerophosphate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001334743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 1-glycerophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001555562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium glycerophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09561
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2,3-Propanetriol, mono(dihydrogen phosphate), sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3-Propanetriol, 1-(dihydrogen phosphate), sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3-Propanetriol, 1-(dihydrogen phosphate), sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801014666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium glycerol phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.194
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Disodium α-glycerophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 1-GLYCEROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G43E72677U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Mechanisms and Cellular Actions of Sodium Glycerophosphate

Enzymatic Hydrolysis by Serum Alkaline Phosphatases

The primary mechanism for the release of phosphate (B84403) from sodium glycerophosphate is through enzymatic hydrolysis. pharmaoffer.comdrugbank.comnih.gov This reaction is catalyzed by a group of enzymes known as alkaline phosphatases, which are present in the serum. drugbank.comnih.gov The efficiency of this hydrolysis is directly dependent on the activity of these serum alkaline phosphatases. pharmaoffer.comdrugbank.comdrugbank.com

Studies have investigated the kinetics of this enzymatic process. For instance, research on alkaline phosphatase from pig kidney has elucidated the functional groups involved in the binding and conversion of beta-glycerophosphate, identifying key pH-dependent catalytic and binding sites. nih.gov The rate of hydrolysis has been observed to be influenced by factors such as substrate concentration and pH. nih.gov For example, the hydrolysis of glycerophosphate by alkaline phosphatase can occur at a rate of approximately 0.09 to 0.12 mmol/L/h in plasma under normal conditions. tga.gov.au

Generation of Inorganic Phosphate and Glycerol (B35011)

The enzymatic breakdown of this compound yields two essential molecules: inorganic phosphate (Pi) and glycerol. patsnap.comdrugbank.comdrugbank.com This process effectively delivers a bioavailable source of phosphate that can be swiftly taken up and utilized by cells throughout the body. octagonchem.com The released glycerol, a simple sugar alcohol, can also be metabolized to provide energy. patsnap.com

Pharmacokinetics and Biotransformation of Sodium Glycerophosphate

Metabolic Pathways and Transformation of Glycerophosphate

The primary metabolic process for sodium glycerophosphate is its hydrolysis into glycerol (B35011) and inorganic phosphate (B84403). nih.govnih.govdrugbank.com This transformation is a critical step for the phosphate to become biologically available for cellular processes. patsnap.com Glycerol, the other product of this hydrolysis, is a simple sugar alcohol that can be metabolized to provide energy. patsnap.com

Intravascular Hydrolysis and Systemic Availability of Inorganic Phosphate

In vivo studies in rats have demonstrated that this compound undergoes rapid intravascular hydrolysis. fda.govfda.gov This is evidenced by increased blood levels of inorganic phosphate, glycerol, and total phosphate following intravenous infusion. fda.govfda.gov This rapid breakdown ensures the systemic availability of inorganic phosphate for various physiological functions, including energy metabolism, cell membrane integrity, and bone mineralization. patsnap.compatsnap.com

Influence of Serum Alkaline Phosphatase Activity on Hydrolysis Kinetics

The hydrolysis of glycerophosphate is catalyzed by the enzyme alkaline phosphatase, which is present in serum and various tissues. nih.govnih.govnih.gov The rate of this hydrolysis is dependent on the activity of serum alkaline phosphatase. nih.govnih.govdrugbank.com In individuals with normal serum alkaline phosphatase levels, it is estimated that about 12-15 mmol of this compound can be hydrolyzed daily in the plasma. medsafe.govt.nzwindows.nettga.gov.au The maximal rate of hydrolysis is achieved at a plasma glycerophosphate concentration greater than 0.7 mmol/L. medsafe.govt.nztga.gov.aunps.org.au In vitro studies have reported a hydrolysis rate of approximately 0.09 to 0.12 mmol/L/h. tga.gov.autga.gov.aunps.org.au The kinetics of alkaline phosphatase in hydrolyzing beta-glycerophosphate have been studied, identifying key functional groups and pH dependencies involved in the enzymatic process. nih.gov

Excretion Routes and Elimination Kinetics of Metabolites

The primary route of elimination for the phosphate derived from this compound is through the kidneys.

Renal Elimination of Inorganic Phosphate

The inorganic phosphate produced from the hydrolysis of glycerophosphate is primarily eliminated in the urine. nih.govnih.govdrugbank.com Studies have shown that following intravenous administration, a significant portion of the infused phosphate is excreted renally. fda.gov The half-life of elimination for inorganic phosphate has been reported to be 2.06 hours. nih.govnih.govdrugbank.com The amount of phosphate excreted in the urine increases during and immediately after the infusion period and then gradually returns to baseline levels. fda.gov

Disposition of Unchanged Glycerophosphate

A very small amount of glycerophosphate may be excreted in the urine unchanged. nih.govnih.govdrugbank.com Studies comparing the urinary excretion of phosphate from this compound and inorganic phosphate sources have found that almost all phosphate excreted in the urine is in the inorganic form, indicating that glycerophosphate itself is not significantly excreted. tga.gov.autga.gov.au

Research Findings on Pharmacokinetic Parameters

ParameterValueSource
Time to Peak Serum Phosphate Concentration4 hours nih.govnih.govdrugbank.com
Inorganic Phosphate Elimination Half-Life2.06 hours nih.govnih.govdrugbank.com
Estimated Daily Hydrolysis (Normal Alkaline Phosphatase)12-15 mmol medsafe.govt.nzwindows.nettga.gov.au
Plasma Concentration for Maximal Hydrolysis>0.7 mmol/L medsafe.govt.nztga.gov.aunps.org.au
In Vitro Hydrolysis Rate0.09 - 0.12 mmol/L/h tga.gov.autga.gov.aunps.org.au

Comparative Pharmacokinetic Profiles of Organic versus Inorganic Phosphate Compounds

The pharmacokinetic profiles of organic phosphate, specifically this compound, and inorganic phosphate compounds have been the subject of multiple clinical investigations to determine their bioequivalence and comparative behavior in the body. This compound, an organic phosphate ester, serves as a prodrug that must be hydrolyzed to release bioavailable inorganic phosphate. fda.govdrugbank.com This biotransformation is a critical step in its pharmacokinetic pathway.

In vivo, this compound is rapidly hydrolyzed by non-specific alkaline phosphatases in the plasma to yield glycerol and inorganic phosphate. fda.govdrugbank.comtga.gov.au This enzymatic cleavage allows for the systemic availability of phosphate for metabolic processes. Studies have shown that this hydrolysis occurs intravascularly, with research in rats demonstrating increased blood levels of inorganic phosphate and glycerol following intravenous administration. fda.gov The rate of hydrolysis in vitro has been estimated to be between 0.09 and 0.12 mmol/L/h, occurring maximally at plasma concentrations greater than 0.7 mmol/L. tga.gov.aunps.org.au

Clinical studies in humans have aimed to directly compare the pharmacokinetic parameters of intravenously administered this compound with those of inorganic sodium phosphate.

A key double-blind, randomized, crossover study involving 27 healthy adult volunteers was conducted to compare the pharmacokinetic profiles following a single 4-hour continuous intravenous infusion of equimolar doses (80 mmol) of this compound (organic) and sodium phosphate (inorganic). nih.govresearchgate.net The primary objective was to assess bioequivalence based on the resulting concentrations of inorganic phosphate in serum and urine. nih.gov The results showed that the serum pharmacokinetic profiles were largely superimposable. nih.gov

The geometric mean ratio for the area under the concentration-time curve from 0 to 24 hours (AUC₀₋₂₄) for serum inorganic phosphate was 1.04, with a 90% confidence interval (CI) of 1.00-1.07. nih.govresearchgate.net The ratio for the maximum serum concentration (Cₘₐₓ) was 0.85 (90% CI: 0.84-0.87). nih.govresearchgate.net Both of these parameters met the standard bioequivalence criteria. nih.gov However, the total amount of inorganic phosphate excreted in the urine over 24 hours (Ae₀₋₂₄) showed a ratio of 0.84 (90% CI: 0.77-0.92), which marginally failed to meet the bioequivalence standard. nih.govresearchgate.net Despite this, the researchers concluded that the two drugs are essentially similar in terms of their serum pharmacokinetic profiles. nih.gov

Another study comparing this compound to an inorganic phosphate source noted that within individual subjects, serum phosphate concentrations from the organic source were somewhat lower than from the inorganic source. fda.gov It also found that the amount of phosphate excreted in the urine over a 24-hour period was slightly less with the organic compound. fda.gov This study concluded that while not strictly bioequivalent for all parameters, the comparability of phosphate provision was acceptable. fda.gov

Conversely, research in neonatal populations has suggested different comparative outcomes. A retrospective study in preterm infants found that the group receiving this compound had a significantly higher mean serum phosphate level (4.0 ± 1.2 mg/dL) compared to the group receiving inorganic phosphate (3.5 ± 1.3 mg/dL). mdpi.comresearchgate.net Another study in neonates reported that the ratio of the AUC for serum phosphate was 2.15 for those receiving this compound compared to inorganic phosphate, while the ratio for accumulated urinary phosphate was 1.10, though statistical significance for the AUC difference was not established. tga.gov.au

These findings highlight that while this compound serves as an effective source of phosphate by undergoing hydrolysis, its pharmacokinetic profile relative to inorganic phosphate can vary, particularly between adult and neonatal populations. The fundamental difference lies in the initial organic structure of this compound, which necessitates enzymatic action to become bioavailable.

Interactive Data Table: Comparative Pharmacokinetic Parameters

The table below summarizes the findings from a bioequivalence study in healthy adults comparing intravenous this compound (Test) to inorganic sodium phosphate (Reference). nih.govresearchgate.net

Pharmacokinetic ParameterTest/Reference Ratio90% Confidence Interval (CI)Bioequivalence Met
Serum AUC₀₋₂₄ 1.041.00 - 1.07Yes
Serum Cₘₐₓ 0.850.84 - 0.87Yes
Urine Ae₀₋₂₄ 0.840.77 - 0.92No (Marginal Fail)

Interactive Data Table: Serum Phosphate Levels in Preterm Infants

This table shows the mean serum phosphate levels observed in a retrospective study of preterm infants receiving either this compound or inorganic phosphate. mdpi.comresearchgate.net

Phosphate SourceMean Serum Phosphate (mg/dL)Standard Deviation
This compound 4.01.2
Inorganic Phosphate 3.51.3

Acute and Repeat-Dose Toxicity Studies in Animal Models

Comprehensive toxicological assessments have been conducted to characterize the safety profile of this compound following both single and repeated administrations in various animal models.

Determination of Toxicity Profiles and Tolerability Limits

Acute toxicity studies have established a very low toxicological profile for this compound. fda.gov In single-dose intravenous (IV) studies in rats, the median lethal dose (LD50) was determined to be high, indicating low acute toxicity. fda.govfda.gov

Repeat-dose studies further support the tolerability of this compound. Short-term and long-term intravenous administration in both rats and dogs at doses significantly exceeding maximum recommended clinical levels were well-tolerated without significant adverse effects. fda.govfda.gov Similarly, chronic oral toxicity studies in rats and primates over extended periods demonstrated good tolerability. fda.gov

Table 1: Summary of Single and Repeat-Dose Nonclinical Toxicity Studies

Species Route of Admin. Treatment Duration Findings Citation
Rats IV Single dose LD50: 3800 mg/kg (α-glycerophosphate); 3400 mg/kg (β–glycerophosphate) fda.govfda.gov
Dogs IV 5 days Well-tolerated at 648 mg/kg/day (a dose 13 times the maximum recommended daily clinical dose) without significant adverse effects. fda.gov
Rats & Dogs IV 14 days Doses of 500 mg/kg/day (sodium β-glycerophosphate) and 1000 mg/kg twice a day (α-glycerophosphate) were well-tolerated without signs of toxicity. fda.gov
Rats & Dogs IV 4 weeks Infusion of a dipeptide amino acid solution containing this compound showed no adverse clinical signs or morphological evidence of organ toxicity. fda.govfda.gov
Rats & Dogs IV 13 weeks Administration at up to 34 times the maximum recommended daily clinical dose revealed no adverse clinical signs or evidence of organ toxicity. fda.gov
Rats Oral 33 months Dietary administration of sodium β-glycerophosphate at 1900 mg/kg/day was not associated with any remarkable toxicity. fda.gov

Assessment of Organ Systemic Responses

In long-term oral toxicity studies, an increase in kidney weight was observed in both rats and primates. fda.gov However, this finding was not accompanied by any histopathological changes in the kidneys. fda.gov It has been suggested that the increase in kidney weight could be associated with the high sodium content in the formulation rather than a direct toxic effect of glycerophosphate. fda.gov Furthermore, intravenous infusion studies in rats and dogs for up to 4 weeks revealed no morphological evidence of organ toxicity, which includes the renal system. fda.govfda.gov

Preclinical studies have not indicated significant hepatic toxicity. Intravenous infusion studies in rats and dogs for 4 weeks and 13 weeks showed no morphological evidence of any organ toxicity, including the liver. fda.govfda.gov The hydrolysis of glycerophosphate to release phosphate is dependent on alkaline phosphatases, which are enzymes found in various tissues, including the liver. drugbank.comtandfonline.com However, nonclinical toxicity studies have consistently reported that this compound was well-tolerated without evidence of organ toxicity. fda.govfda.gov

Cardiovascular Systemic Effects

The potential for cardiovascular adverse effects has been specifically evaluated in safety pharmacology studies. fda.govfda.gov In one such study, anesthetized cats received an intravenous infusion of a solution containing this compound. fda.govfda.gov The administration, corresponding to 29.4 mg/kg of this compound over 4 hours, did not produce any adverse cardiovascular effects. fda.govfda.gov

Genotoxicity Assessments

A standard battery of genotoxicity studies was conducted to assess the mutagenic potential of this compound. fda.gov The results from these assays have consistently shown that this compound does not have any mutagenic potential. fda.govfresenius-kabi.com The assessments included in vitro tests for gene mutations in bacteria and mammalian cells, as well as an in vivo test for chromosomal damage. fresenius-kabi.comsigmaaldrich.com

Table 2: Summary of Genotoxicity Studies

Test Type Test System Metabolic Activation Findings Citation
Bacterial Gene Mutation (Ames Test) S. typhimurium / E. coli With and without Negative fresenius-kabi.comsigmaaldrich.com
In Vitro Mammalian Cell Gene Mutation Mouse lymphoma L5178Y cells Not specified Negative fresenius-kabi.com

Reproductive and Developmental Toxicology Studies

Comprehensive reproductive and developmental toxicology data for this compound are not extensively available in the public domain. Regulatory documents for products containing this compound often state that dedicated animal reproduction studies have not been conducted. fresenius-kabi.comtga.gov.aumedsafe.govt.nz However, general statements from regulatory agencies and information from studies on related products provide some insight into its potential effects on reproduction and development.

While a specific embryo-fetal development study on this compound was not found, a teratogenicity study was conducted in rabbits using Vamin 18 EF, a product related to parenteral nutrition. In this study, intravenous administration during the period of organogenesis (day 6-18 of pregnancy) did not result in any significant toxicity to the maternal animals, nor were there any embryotoxic or teratogenic effects observed in the offspring. fresenius-kabi.com

The table below summarizes the available information on the reproductive and developmental toxicology of this compound.

Table 1: Summary of Reproductive and Developmental Toxicology Findings for this compound

Study TypeSpeciesKey FindingsReference
TeratogenicityRabbitNo significant maternal toxicity, embryotoxicity, or teratogenic effects were observed with a related product (Vamin 18 EF). fresenius-kabi.com
GenotoxicityNot SpecifiedA standard battery of genotoxicity studies did not show any mutagenic potential. fda.gov
General SafetyNot SpecifiedClassified as not a reproductive toxicant in safety data sheets. chemos.de

Structural Foundation: Precursor Role in Phospholipid Synthesis and Membrane Integrity

Precursor Role in Phospholipid Synthesis and Membrane Integrity

Biosynthesis of Phospholipids

Glycerophosphate is a fundamental precursor in the de novo synthesis of phospholipids, which are the primary components of all biological membranes. patsnap.compatsnap.commdpi.com The glycerophosphate backbone is the starting point for the creation of major phospholipid classes such as phosphatidylcholine, phosphatidylethanolamine (B1630911), and phosphatidylserine. nih.gov

The biosynthetic pathway commences with the acylation of glycerol-3-phosphate (G3P). The enzyme glycerol-3-phosphate acyltransferase (GAT), located in the endoplasmic reticulum and the outer mitochondrial membrane, catalyzes the transfer of a fatty acyl group from acyl-CoA to the G3P molecule. nih.govnih.gov This reaction forms 1-acylglycerophosphate, more commonly known as lysophosphatidic acid (LPA), which is the first committed step in phospholipid synthesis. nih.gov

Subsequently, another enzyme, 1-acylglycerophosphate acyltransferase, adds a second fatty acyl group to LPA to form phosphatidic acid (PA). nih.gov PA is a critical branch point intermediate, which can then be dephosphorylated to diacylglycerol (DAG) to synthesize phosphatidylcholine and phosphatidylethanolamine, or it can be converted to CDP-diacylglycerol for the synthesis of other phospholipids like phosphatidylinositol and cardiolipin. The availability of glycerophosphate is thus essential for sustaining the continuous production of these vital membrane lipids. patsnap.comasm.org

Table 1: Key Enzymes in the Initial Steps of Phospholipid Biosynthesis

EnzymeSubstrate(s)Product(s)Cellular Location
Glycerol-3-phosphate acyltransferase (GAT)sn-Glycerol 3-phosphate, Acyl-CoALysophosphatidic acid (LPA)Endoplasmic Reticulum, Mitochondria
1-acylglycerophosphate acyltransferaseLysophosphatidic acid (LPA), Acyl-CoAPhosphatidic acid (PA)Endoplasmic Reticulum

This table summarizes the initial enzymatic reactions in phospholipid synthesis starting from glycerol-3-phosphate. Data sourced from nih.govnih.gov.

Maintenance of Cellular Membrane Structure and Function

By providing the essential precursor for phospholipid synthesis, this compound plays a crucial role in the maintenance of cellular membrane structure and function. patsnap.comoctagonchem.com Phospholipids are amphipathic molecules that spontaneously form a lipid bilayer in aqueous environments, creating the fundamental structure of all cellular membranes. This bilayer acts as a selective barrier, controlling the passage of substances into and out of the cell and its organelles.

The integrity and fluidity of the cell membrane are vital for numerous cellular processes. patsnap.com A continuous supply of new phospholipids is necessary for membrane repair, growth, and division. Furthermore, the specific composition of phospholipids within the membrane influences its physical properties, such as thickness and curvature, and the function of embedded membrane proteins. This compound contributes to ensuring that the cell's demand for these critical structural components is met. patsnap.comoctagonchem.com This support for membrane integrity is essential for processes including signal transduction and membrane trafficking. patsnap.com

Modulation of Intracellular Signaling Pathways

In biochemical and cellular research, sodium β-glycerophosphate is widely used as a broad-spectrum inhibitor of protein serine/threonine phosphatases. wikipedia.orgapexbt.com Phosphatases are enzymes that remove phosphate (B84403) groups from proteins, opposing the action of kinases. By inhibiting these phosphatases, sodium β-glycerophosphate helps to preserve the phosphorylation state of proteins, making it an invaluable tool for studying signaling pathways that are regulated by phosphorylation. apexbt.comoup.com

For instance, it is a common component in lysis buffers used for protein extraction to maintain the in vivo phosphorylation status of signaling molecules like Extracellular signal-regulated kinases (ERKs), Akt (also known as Protein Kinase B), and Glycogen Synthase Kinase 3β (GSK3β). oup.comnih.gov Research has shown that IGF-I (Insulin-like growth factor I) induces the phosphorylation of Akt and its downstream targets, an effect that is studied in the presence of phosphatase inhibitors like β-glycerophosphate to prevent dephosphorylation and allow for accurate analysis. nih.gov Similarly, it is used in studies of the BMP (Bone Morphogenetic Protein) signaling pathway, where the phosphorylation of Smad proteins is a key event. nih.gov Its ability to promote mineralization in cell culture is also linked to its influence on phosphate-dependent cellular signaling. apexbt.com

Function as a Biological Buffering Agent in Physiological Systems

This compound also functions as an effective biological buffering agent. patsnap.comontosight.ai A buffer is a solution that can resist pH change upon the addition of an acidic or basic component. In biological systems, maintaining a stable pH is critical for the proper function of enzymes and other proteins, as even small deviations can drastically alter their activity. patsnap.comoctagonchem.com

The glycerophosphate ion can accept or donate protons, allowing it to help stabilize the pH of its environment. ontosight.ai This buffering capacity is particularly useful in medical and nutritional formulations where a stable pH is crucial for the stability and efficacy of the product. patsnap.comoctagonchem.com In cell culture media, for example, β-glycerophosphate helps to buffer the medium, maintaining optimal conditions for cell growth and experimentation. wikipedia.orglookchem.com

Metabolic Fate of Glycerol (B35011) in Energy Production

Upon enzymatic hydrolysis by alkaline phosphatases, this compound releases glycerol, a simple three-carbon molecule that is a significant intermediate in energy metabolism. patsnap.comnih.gov The liver is the primary site of glycerol metabolism. wikipedia.org

The metabolic pathway for glycerol utilization involves several key steps:

Phosphorylation: Glycerol is first converted to sn-glycerol-3-phosphate (G3P) by the enzyme glycerol kinase, a reaction that consumes one molecule of ATP. wikipedia.orgrupahealth.com

Oxidation: G3P is then oxidized to dihydroxyacetone phosphate (DHAP) by the enzyme glycerol-3-phosphate dehydrogenase (GPDH). ontosight.airupahealth.com DHAP is an intermediate in the glycolytic pathway.

Entry into Glycolysis: DHAP can then be isomerized to glyceraldehyde-3-phosphate and continue through the remaining steps of glycolysis to produce pyruvate, NADH, and ATP, thereby contributing to the cell's energy supply. rupahealth.comlumenlearning.com

Furthermore, the conversion of G3P to DHAP is a central part of the glycerol-3-phosphate shuttle . This shuttle is a vital mechanism, especially in tissues with high energy demands like the brain and skeletal muscle, for transporting reducing equivalents from cytosolic NADH (produced during glycolysis) into the mitochondria for oxidative phosphorylation. fiveable.meaklectures.com In this shuttle, cytosolic GPDH reduces DHAP to G3P, oxidizing NADH to NAD+. G3P then moves to the inner mitochondrial membrane, where a mitochondrial, FAD-dependent GPDH oxidizes it back to DHAP, reducing FAD to FADH₂. sketchy.comwikipedia.org FADH₂ then donates its electrons to the electron transport chain (bypassing complex I), leading to the production of ATP. aklectures.comjneurosci.org

Table 2: Overview of Glycerol Metabolism for Energy Production

StepEnzymeSubstrate(s)Product(s)Metabolic Pathway Connection
Glycerol PhosphorylationGlycerol KinaseGlycerol, ATPsn-Glycerol-3-phosphate, ADPLinks free glycerol to metabolism
G3P OxidationGlycerol-3-phosphate Dehydrogenase (GPDH)sn-Glycerol-3-phosphate, NAD⁺/FADDihydroxyacetone phosphate (DHAP), NADH/FADH₂Glycolysis, G3P Shuttle
IsomerizationTriosephosphate IsomeraseDihydroxyacetone phosphate (DHAP)Glyceraldehyde-3-phosphateGlycolysis

This table outlines the key enzymatic steps that integrate the glycerol component of this compound into the central energy-producing pathways of the cell. Data sourced from ontosight.aiwikipedia.orgrupahealth.comwikipedia.org.

Clinical Research and Therapeutic Applications of Sodium Glycerophosphate

Role in Parenteral Nutrition Support Strategies

Parenteral nutrition (PN) is a life-saving intervention for patients who are unable to meet their nutritional requirements through enteral routes. However, the formulation of PN solutions presents several challenges, including the compatibility of various components, especially minerals like calcium and phosphate (B84403).

The adequate supply of phosphate is crucial for numerous metabolic processes, particularly in critically ill patients and preterm infants who have high nutritional demands. Sodium glycerophosphate serves as an effective source of phosphate in TPN regimens. Studies have shown that the use of this compound in parenteral nutrition for extremely low birth weight (ELBW) infants can significantly increase calcium and phosphorus intake. nih.gov Although the intake might still be below the recommended range, this enhanced delivery contributes to improved serum calcium and phosphorus levels. nih.gov A retrospective study comparing this compound to inorganic phosphate in preterm infants found that the calcium and phosphate content in parenteral nutrition was significantly higher in the this compound group. nih.gov

A major limitation in compounding TPN solutions is the risk of calcium and phosphate precipitation, which can lead to catastrophic clinical events. The use of this compound as an organic phosphate source significantly reduces this risk. researchgate.netresearchgate.net This is attributed to the fact that glycerophosphate is an ester, and the phosphate is not immediately available to bind with calcium. drugbank.com A study evaluating the solubility of this compound with calcium gluconate in neonatal PN solutions demonstrated good compatibility, even at high concentrations and after extended storage. researchgate.netneopuertomontt.com This enhanced compatibility allows for the administration of higher concentrations of both calcium and phosphate, which is particularly beneficial for patient populations with increased needs, such as preterm infants, to prevent metabolic bone disease. researchgate.netneopuertomontt.comresearchgate.net Research has shown that significantly higher calcium concentrations can be achieved in parenteral nutrition orders when this compound is used compared to dipotassium (B57713) phosphate, without any reports of visible precipitation. researchgate.net Another study confirmed the physical compatibility of this compound and calcium gluconate in pediatric parenteral nutrition solutions, recommending its use to eliminate the concern of precipitation. nih.gov

Efficacy in Correcting Electrolyte Imbalances and Homeostasis

Hypophosphatemia, a condition of abnormally low serum phosphate levels, can lead to a range of clinical manifestations, from muscle weakness to respiratory failure and altered mental status. ggcmedicines.org.uk this compound is utilized for intravenous phosphate replacement in patients with moderate to severe hypophosphatemia. ggcmedicines.org.ukcornwall.nhs.uk It serves as a source of phosphate to replenish depleted stores. drugbank.com Clinical guidelines suggest its use when oral replacement is not feasible or insufficient. ggcmedicines.org.ukdbth.nhs.uk A retrospective study on preterm infants demonstrated that the group receiving this compound had a higher mean serum phosphate level compared to the group receiving inorganic phosphate. nih.gov Furthermore, in a subgroup of high-risk ELBW infants with prolonged parenteral nutrition exposure, the incidence of hypophosphatemia was significantly lower in the this compound group. nih.gov

Influence on Mineral Metabolism and Skeletal Health Outcomes

Adequate mineral supply is fundamental for skeletal development and maintenance. This compound's role in providing phosphate has direct implications for bone health, particularly in vulnerable populations.

Phosphate is a critical component of hydroxyapatite (B223615), the mineral matrix of bone. youtube.com By improving the delivery of phosphate in parenteral nutrition, this compound supports bone mineralization. nih.gov In vitro studies have shown that β-glycerophosphate, a form of glycerophosphate, stimulates the proliferation and mineralization of bone-forming cells. nih.gov Clinical research in preterm infants has shown that the use of this compound is associated with lower levels of alkaline phosphatase (ALP), an enzyme that is often elevated in cases of metabolic bone disease. nih.govnih.gov One study found that the this compound group had lower serum ALP levels after day 56, and a subgroup analysis revealed a lower incidence of ALP levels greater than 500 IU/L. nih.gov Another study reported a lower mean serum ALP level in the this compound group compared to the inorganic phosphate group. nih.gov These findings suggest an improvement in bone metabolism and a potential reduction in the risk of osteopenia of prematurity. nih.govresearchgate.net However, long-term administration, especially at high doses, may interfere with calcium metabolism and potentially lead to metabolic bone disease, underscoring the importance of monitoring. patsnap.com

Interactive Data Tables

Table 1: Comparison of Mineral Content and Clinical Outcomes in Preterm Infants Receiving this compound vs. Inorganic Phosphate in Parenteral Nutrition nih.gov

ParameterThis compound GroupInorganic Phosphate Groupp-value
Mean Serum Phosphate Level4.0 ± 1.2 mg/dL3.5 ± 1.3 mg/dL0.001
Mean Serum ALP Level402.8 ± 202.8 U/L466.4 ± 228.6 U/L0.004
Incidence of Hypocalcemia41.5%31.5%0.038
Seizure Incidence4.9%13.2%0.003

Table 2: Clinical Outcomes in a Subgroup of High-Risk ELBW Infants with Prolonged Parenteral Nutrition Exposure nih.gov

OutcomeThis compound GroupPotassium Phosphate Group
Incidence of HypophosphatemiaSignificantly LowerHigher
Incidence of HyponatremiaSignificantly LowerHigher
Incidence of Bronchopulmonary DysplasiaSignificantly LowerHigher
Incidence of ALP >500 IU/LSignificantly LowerHigher

Neurological Implications and Clinical Outcomes

The direct effects of this compound on the central nervous system (CNS) are not extensively documented in dedicated clinical trials. However, its constituent components, glycerol (B35011) and phosphate, are integral to normal neuronal function. Phosphate is a fundamental component of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, which is essential for energy-intensive processes like nerve signal transmission. patsnap.com

Indirect neurological effects can arise from electrolyte imbalances associated with phosphate administration. For instance, hyperphosphatemia can lead to neurological issues due to resulting calcium-phosphate imbalances. patsnap.com Similarly, electrolyte disturbances, such as hyponatremia, are known causes of CNS dysfunction, including confusion and muscle weakness. nih.govdrugs.com Therefore, the impact of this compound on CNS functionality is closely tied to the maintenance of metabolic and electrolyte homeostasis.

Neonatal seizures are a significant concern, particularly in preterm infants, and can be caused by a variety of factors including hypoxic-ischemic injury, infections, and metabolic disturbances like electrolyte imbalances. nih.govjcdr.net The relationship between this compound and seizure incidence is complex. While severe electrolyte imbalances resulting from its administration could theoretically contribute to seizures, some clinical evidence suggests a different outcome. nih.govdrugs.com

A notable retrospective study involving 402 preterm neonates found a significantly lower incidence of seizures in the group receiving this compound (4.9%) compared to the group receiving inorganic phosphate (13.2%). nih.gov This finding suggests a potential neuroprotective role or a more stable metabolic environment provided by the organic phosphate source in this vulnerable population. nih.gov It is important to contextualize this finding within the broader understanding that preterm infants are inherently at a higher risk for seizures. nih.gov The observed lower incidence warrants further investigation through prospective, randomized controlled trials to confirm this potential benefit. nih.gov

Glycerol phosphate is a key intermediate in cellular metabolism, and its role extends to the specialized energy demands of the nervous system. The glycerol-3-phosphate shuttle (G3PS) is a metabolic pathway that contributes to the transfer of reducing equivalents from the cytosol to the mitochondria for energy production. jneurosci.org Research has shown that this shuttle is active in hippocampal neurons and plays a significant role in neuronal energy metabolism. jneurosci.orgnih.gov

Studies have identified the biosynthesis of glycerol-3-phosphate as a crucial regulator in mechanisms underlying learning and memory. nih.gov Specifically, its synthesis is activated in the hippocampus in response to long-term potentiation (LTP), a cellular mechanism that is a model for synaptic plasticity. nih.govresearchgate.net This suggests that glycerol phosphate metabolism is upregulated to meet the increased energy demands of neuroplastic events. nih.gov

Furthermore, the G3PS acts as a backup system that secures metabolic flexibility in neurons. nih.govjneurosci.orgresearchgate.net During periods of high electrical activity, when other primary energy shuttles may be insufficient, neurons can rely on the G3PS to maintain ATP supply and support appropriate action potential firing. nih.govjneurosci.org The importance of this pathway is underscored by findings that defects in enzymes associated with the glycerol phosphate shuttle have been implicated in neurological disorders and intellectual disability. nih.gov

Therapeutic Utility in Critical Care Settings

This compound serves as a critical source of phosphate in parenteral nutrition for critically ill patients, who are often at risk for developing hypophosphatemia. patsnap.comdrugbank.com This condition, defined as a serum phosphate level below 2.5 mg/dL, is a common electrolyte abnormality in the intensive care unit (ICU) and can arise from decreased intestinal absorption, increased renal excretion, or a shift of phosphate from the extracellular to the intracellular space. medscape.comnih.gov The metabolic stress of critical illness, along with nutritional support that can precipitate refeeding syndrome, increases the demand for phosphate, which is essential for cellular energy production (adenosine triphosphate), oxygen transport, and muscle function. nih.gov

Phosphate is crucial for the proper function of respiratory muscles, particularly the diaphragm. mdpi.com Severe hypophosphatemia can impair diaphragmatic contractility, leading to respiratory muscle weakness, which may result in acute respiratory failure or difficulties in weaning patients from mechanical ventilation. medscape.comnih.gov Consequently, maintaining adequate phosphate levels is a key consideration in the management of these patients. This compound is administered intravenously as part of nutritional therapy to correct or prevent low phosphate levels. patsnap.com

A retrospective cohort analysis of adult mechanically ventilated patients with severe sepsis or septic shock evaluated the impact of time-weighted average serum phosphate concentrations on clinical outcomes. The study categorized patients into hypophosphatemia, normophosphatemia, and hyperphosphatemia groups. Interestingly, the research found that both time-weighted hypo- and hyperphosphatemia were associated with a decreased duration of mechanical ventilation. nih.gov For every 0.5 mg/dL decrease in time-weighted phosphate from 3.0 to 1.0 mg/dL, the duration of mechanical ventilation was significantly reduced by 14% to 41%. Conversely, for every 0.5 mg/dL increase from 4.0 to 6.0 mg/dL, the duration decreased by 8% to 26%. nih.gov

Table 1: Association Between Time-Weighted Phosphate Levels and Duration of Mechanical Ventilation in Septic, Mechanically Ventilated Patients

Time-Weighted Phosphate ChangeResulting Change in Duration of Mechanical Ventilation
↓ 0.5 mg/dL (from 3.0 to 1.0 mg/dL)↓ 14% to 41%
↑ 0.5 mg/dL (from 4.0 to 6.0 mg/dL)↓ 8% to 26%

Sepsis and septic shock induce a profound inflammatory and metabolic response, often leading to electrolyte disturbances, including hypophosphatemia. nih.gov The causes in this population are multifactorial, involving increased renal clearance, cellular redistribution due to respiratory alkalosis, and inadequate nutritional intake. medscape.comnih.gov Phosphate is vital for immune cell function and the synthesis of high-energy compounds needed to combat infection. Severe hypophosphatemia in septic patients has been associated with decreased myocardial contractility and can complicate hemodynamic management. nih.gov

The administration of this compound is a component of the nutritional support aimed at mitigating these metabolic derangements. patsnap.com In the previously mentioned study of mechanically ventilated patients with severe sepsis or septic shock, phosphate levels were also correlated with mortality. The findings indicated that time-weighted hyperphosphatemia (levels above 3.5 mg/dL) was associated with significantly higher rates of 28-day mortality. nih.gov This suggests that while correcting hypophosphatemia is important, over-repletion resulting in hyperphosphatemia may be detrimental in this patient population, highlighting the need for careful monitoring.

Other Investigational Clinical Applications

In dental research, glycerophosphate salts have been investigated for their potential to promote the remineralization of tooth enamel. While most studies have utilized calcium glycerophosphate, the findings are relevant to the function of the glycerophosphate moiety as a phosphate source. nih.gov Dental caries and erosion involve the demineralization of enamel, a process driven by acid that dissolves the hydroxyapatite mineral of the tooth. nih.gov Remineralization is the natural or therapeutically-assisted process of repairing this mineral structure.

An in-vitro study evaluated the effect of a fluoride (B91410) mouth rinse containing calcium glycerophosphate on demineralized primary enamel. nih.gov The study created artificial caries on 40 primary incisors and divided them into four groups, treating them with different solutions. The remineralization effect was measured by the recovery of surface microhardness (SMH). The group treated with a combination of sodium monofluorophosphate and calcium glycerophosphate showed the highest percentage recovery of SMH, which was significantly higher than the groups treated with sodium fluoride alone or artificial saliva. nih.gov This suggests that the addition of glycerophosphate can enhance the remineralizing effects of fluoride, likely by increasing the local availability of phosphate ions essential for rebuilding the enamel matrix. nih.govresearchgate.net

Table 2: In-Vitro Remineralization Effect of Different Mouth Rinse Formulations on Demineralized Primary Enamel

Treatment GroupMean Surface Microhardness (VHN) After Remineralization (±SD)Percentage Recovery of Surface Microhardness (%SMHR) (±SD)
Group I (Artificial Saliva)266.19 (± 11.75)27.28 (± 5.75)
Group II (Sodium Fluoride)302.32 (± 11.23)48.01 (± 6.84)
Group III (Sodium Fluoride + Sodium Monofluorophosphate)309.28 (± 12.35)52.33 (± 7.42)
Group IV (Sodium Monofluorophosphate + Calcium Glycerophosphate)329.83 (± 10.98)64.91 (± 5.92)

Adapted from an in-vitro study on primary enamel. nih.gov

In cases of internal contamination with certain radionuclides, a therapeutic strategy known as isotopic dilution or blocking can be employed. usgovcloudapi.netnih.gov This approach involves administering a large amount of a stable, nonradioactive isotope to dilute the radioactive isotope, thereby reducing its uptake into target tissues and enhancing its elimination. usgovcloudapi.net

This principle is applicable to contamination with radioactive isotopes of phosphorus (e.g., Phosphorus-32) or elements that are chemically similar to phosphorus and are incorporated into bone, such as strontium (e.g., Strontium-90). usgovcloudapi.netmst.dk Administering a stable phosphorus compound can saturate the body's transport and uptake mechanisms, competitively inhibiting the absorption of the radioactive counterpart. usgovcloudapi.net While specific studies naming this compound for this indication are scarce, its properties as a soluble and physiologically compatible phosphate source make it a potential candidate for use as a diluting agent. drugbank.com Oral or intravenous administration of a phosphate salt would increase the body's pool of nonradioactive phosphate, potentially blocking the uptake of radioactive strontium into bone and increasing the excretion of radioactive phosphorus. usgovcloudapi.net

Molecular and Enzymatic Regulation Pertaining to Glycerophosphate Metabolism

Activity of Glycerophosphate Dehydrogenase Complex and its Physiological Significance

Glycerol-3-phosphate dehydrogenase (GPDH) is a key enzyme that catalyzes the reversible conversion of dihydroxyacetone phosphate (B84403) (DHAP) to glycerol-3-phosphate (G3P), utilizing NADH or FAD as cofactors. wikipedia.orgnih.gov This function serves as a major link between carbohydrate metabolism (glycolysis) and lipid metabolism. wikipedia.org There are two main isoforms of GPDH:

Cytosolic GPDH (GPD1): This enzyme primarily uses NADH to reduce DHAP, a product of glycolysis, into G3P. wikipedia.org This reaction is crucial for regenerating the NAD+ required to sustain glycolysis. wikipedia.org

Mitochondrial GPDH (GPD2): Located on the inner mitochondrial membrane, GPD2 catalyzes the irreversible oxidation of G3P back to DHAP, transferring electrons to the electron transport chain via FAD to form FADH2. wikipedia.orgwikipedia.orgnih.gov

The physiological significance of the GPDH complex is profound. It is integral to lipid biosynthesis by providing the G3P backbone for glycerolipids. wikipedia.org Furthermore, the coordinated action of GPD1 and GPD2 constitutes the glycerol (B35011) phosphate shuttle, which plays a vital role in cellular bioenergetics. nih.gov Enhanced GPDH activity can lead to increased glycerol production and subsequent triglyceride accumulation, which has been linked to obesity. wikipedia.org The enzyme complex is essential for maintaining the cellular redox balance (NAD+/NADH ratio) and shuttling reducing equivalents from the cytoplasm into the mitochondria for oxidative phosphorylation. wikipedia.orgnih.gov

Roles of Glycerol-3-Phosphate Acyltransferase (GPAT) and Acylglycerophosphate Acyltransferases (AGPATs) in Glycerolipid Synthesis

The synthesis of all glycerolipids begins with the acylation of glycerol-3-phosphate. This process is initiated by Glycerol-3-Phosphate Acyltransferase (GPAT) and continued by Acylglycerophosphate Acyltransferases (AGPATs), also known as 1-acylglycerol-3-phosphate O-acyltransferases. nih.govresearchgate.net These enzymes are critical for the de novo synthesis of phosphatidic acid, the precursor for both storage lipids (triacylglycerols) and membrane lipids (glycerophospholipids). nih.govnih.gov

Multiple isoforms of these enzymes exist, located in both the mitochondria and the endoplasmic reticulum, each with distinct properties and regulatory mechanisms. nih.govnih.gov

De novo biosynthesis of phosphatidic acid is the foundational pathway for all glycerolipids and starts from the precursor glycerol-3-phosphate. nih.govaocs.org The process involves two sequential acylation steps:

First Acylation: GPAT catalyzes the first, and often rate-limiting, step. nih.govnih.govaocs.org It transfers a fatty acid from an acyl-CoA molecule to the sn-1 position of G3P, forming 1-acyl-sn-glycerol-3-phosphate, more commonly known as lysophosphatidic acid (LPA). nih.govmdpi.com There are at least four GPAT isoforms in mammals, with GPAT1 and GPAT2 located in the outer mitochondrial membrane and GPAT3 and GPAT4 in the endoplasmic reticulum. nih.govaocs.org

Second Acylation: AGPATs then catalyze the acylation of LPA at the sn-2 position to form phosphatidic acid (PA). researchgate.netnih.gov This step is a crucial branch point, as the resulting PA can be directed towards the synthesis of various glycerolipids. portlandpress.com

This pathway is tightly regulated to control the flux of fatty acids into either storage or membrane lipids, responding to the metabolic state of the cell. portlandpress.com The availability of substrates like G3P from glycolysis and acyl-CoAs from fatty acid metabolism directly influences the rate of phosphatidic acid synthesis. portlandpress.comdntb.gov.ua

Phosphatidic acid is a central intermediate at the branch point between the synthesis of triacylglycerols (TAGs) and glycerophospholipids. nih.govnih.gov

For Triacylglycerol (TAG) Synthesis: Phosphatidic acid is dephosphorylated by enzymes known as phosphatidic acid phosphohydrolases (PAPs or lipins) to produce diacylglycerol (DAG). DAG is then acylated by diacylglycerol acyltransferases (DGATs) to form TAG, the primary form of energy storage in cells. nih.gov The activity of GPAT is a key regulator of TAG synthesis, particularly in tissues like the liver and adipose tissue. nih.gov

For Glycerophospholipid Synthesis: Alternatively, phosphatidic acid can be converted to CDP-diacylglycerol by CDP-diacylglycerol synthases (CDS). portlandpress.comnih.gov This activated intermediate is then used to synthesize glycerophospholipids such as phosphatidylinositol, phosphatidylglycerol, and cardiolipin. researchgate.net Phosphatidic acid can also be used to synthesize phosphatidylcholine and phosphatidylethanolamine (B1630911) via the DAG intermediate. researchgate.net

Studies have shown that different GPAT and AGPAT isoforms can influence which pathway is favored. For example, AGPAT2 is considered critical for triacylglycerol synthesis, while other isoforms may be more involved in membrane phospholipid biosynthesis. aocs.org

Enzyme FamilyIsoform ExamplesCellular LocationPrimary Function in Glycerophosphate Metabolism
GPATGPAT1, GPAT2Outer Mitochondrial MembraneCatalyzes the rate-limiting first step of glycerolipid synthesis (G3P to LPA). nih.govnih.gov
GPATGPAT3, GPAT4Endoplasmic ReticulumContributes to overall LPA synthesis for glycerolipid production. nih.govnih.gov
AGPATAGPAT1, AGPAT2Endoplasmic ReticulumAcylates LPA to form phosphatidic acid, a key intermediate. AGPAT2 is crucial for TAG synthesis. researchgate.netaocs.org
AGPATAGPAT3, AGPAT4, AGPAT5Endoplasmic Reticulum / MitochondriaContribute to phosphatidic acid synthesis, potentially more for membrane phospholipid biosynthesis. aocs.org

Interplay with Central Carbon Metabolism Pathways

Glycerophosphate metabolism is deeply integrated with the central pathways of carbon metabolism, including glycolysis and the pentose (B10789219) phosphate pathway. This integration ensures that the synthesis of lipids is coordinated with the cell's energy status and biosynthetic needs.

The glycerol phosphate shuttle is a crucial mechanism, particularly in tissues like skeletal muscle and the brain, for transporting reducing equivalents (in the form of electrons) from NADH produced during glycolysis in the cytoplasm into the mitochondria for ATP production. wikipedia.orgaklectures.com The inner mitochondrial membrane is impermeable to NADH, necessitating shuttle systems. wikipedia.org

The shuttle operates through the sequential actions of the cytosolic and mitochondrial GPDH enzymes:

Cytosolic GPDH (GPD1) transfers electrons from NADH to dihydroxyacetone phosphate (DHAP), forming glycerol-3-phosphate (G3P) and regenerating NAD+ in the cytoplasm. wikipedia.org

G3P then diffuses to the inner mitochondrial membrane.

Mitochondrial GPDH (GPD2), an FAD-dependent enzyme, oxidizes G3P back to DHAP. The electrons are transferred to FAD, forming FADH2. wikipedia.org

FADH2 then donates its electrons directly to the mitochondrial electron transport chain (specifically to coenzyme Q), bypassing Complex I. nih.govaklectures.com

Because this shuttle enters the electron transport chain via FADH2 instead of NADH, it yields fewer ATP molecules (approximately 1.5 ATP per cytoplasmic NADH) compared to the alternative malate-aspartate shuttle. aklectures.com However, it is a rapid and effective way to regenerate cytosolic NAD+, allowing glycolysis to proceed at a high rate. In some contexts, such as in neurons, the glycerol phosphate shuttle can act as a backup system to safeguard ATP supply when other shuttles are unavailable. nih.govresearchgate.net

The integration of glycerophosphate metabolism with glycolysis is direct and fundamental. The precursor for G3P synthesis, DHAP, is an intermediate of the glycolytic pathway, formed by the action of aldolase (B8822740) on fructose-1,6-bisphosphate. mdpi.com The enzyme triosephosphate isomerase catalyzes the interconversion of DHAP and glyceraldehyde-3-phosphate, linking the supply of the glycerolipid backbone directly to glucose breakdown. mdpi.com

Connections to the Tricarboxylic Acid (TCA) Cycle

Glycerophosphate metabolism is intrinsically linked to the tricarboxylic acid (TCA) cycle, primarily through the glycerol-3-phosphate shuttle . This shuttle serves as a crucial mechanism for transporting reducing equivalents (in the form of NADH) generated during glycolysis in the cytoplasm into the mitochondrial matrix to fuel oxidative phosphorylation. The inner mitochondrial membrane is impermeable to NADH, necessitating shuttle systems for its oxidation. youtube.com

The process begins with the reduction of the glycolytic intermediate dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate in the cytosol, a reaction catalyzed by cytosolic glycerol-3-phosphate dehydrogenase (GPD1), which simultaneously oxidizes one molecule of NADH to NAD+. wikipedia.orgnih.gov This regeneration of cytosolic NAD+ is vital for sustaining a high rate of glycolysis. nih.gov

Glycerol-3-phosphate then diffuses through the outer mitochondrial membrane to the inner membrane. Here, the mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), an enzyme located on the outer face of the inner mitochondrial membrane, catalyzes the oxidation of glycerol-3-phosphate back to DHAP. nih.gov Unlike the cytosolic enzyme, the mitochondrial GPD2 uses flavin adenine (B156593) dinucleotide (FAD) as an electron acceptor, which is reduced to FADH₂. youtube.com

The FADH₂ produced by GPD2 is an integral part of the electron transport chain (ETC). It donates its electrons to ubiquinone (coenzyme Q), reducing it to ubiquinol (B23937). nih.gov This ubiquinol then transfers the electrons to Complex III of the ETC. By feeding electrons directly to Complex III (bypassing Complex I), the glycerol-3-phosphate shuttle contributes to the proton gradient across the inner mitochondrial membrane, which drives ATP synthesis. jneurosci.org

The connection to the TCA cycle is therefore indirect but profound. The TCA cycle is the primary producer of NADH and FADH₂ within the mitochondria, which are the main electron donors for the ETC. creative-proteomics.com The glycerol-3-phosphate shuttle provides an additional source of FADH₂ to the ETC, complementing the output of the TCA cycle. By ensuring the regeneration of cytosolic NAD+, the shuttle allows glycolysis to continue providing pyruvate, which is converted to acetyl-CoA—the primary fuel for the TCA cycle. nih.gov In states of high energy demand, the coordinated activity of glycolysis, the glycerol-3-phosphate shuttle, and the TCA cycle ensures a continuous and robust supply of reducing equivalents to the ETC for maximal ATP production. jneurosci.orgnih.gov

Table 1: Key Enzymes in the Glycerol-3-Phosphate Shuttle
EnzymeLocationReaction CatalyzedCoenzymeMetabolic Role
Glycerol-3-phosphate Dehydrogenase 1 (GPD1)CytosolDihydroxyacetone phosphate + NADH + H⁺ ⇌ Glycerol-3-phosphate + NAD⁺NAD⁺/NADHRegenerates cytosolic NAD⁺ for glycolysis.
Glycerol-3-phosphate Dehydrogenase 2 (GPD2)Inner Mitochondrial Membrane (outer face)Glycerol-3-phosphate + FAD ⇌ Dihydroxyacetone phosphate + FADH₂FAD/FADH₂Transfers electrons to the electron transport chain (via ubiquinone).

Allosteric Regulation in Glycerophosphate-Related Enzyme Systems (e.g., Imidazole (B134444) Glycerol Phosphate Synthase)

Allosteric regulation is a fundamental biological mechanism where the binding of an effector molecule to a protein at a site other than the active site—the allosteric site—modulates the protein's activity. wikipedia.org This process is critical for the fine-tuning of metabolic pathways. A well-studied example of a glycerophosphate-related enzyme system exhibiting complex allosteric regulation is Imidazole Glycerol Phosphate Synthase (IGPS).

IGPS is a heterodimeric enzyme complex that serves as a key branch point in the biosynthetic pathways of histidine and purines. pnas.orgnih.gov It is composed of two subunits, HisH and HisF. The HisH subunit is a glutaminase (B10826351) that hydrolyzes glutamine to produce ammonia (B1221849). acs.orgacs.org This ammonia is then channeled to the active site of the HisF subunit, where it reacts with N'-(5'-phosphoribulosyl)formimino-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) to form imidazole glycerol phosphate and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), precursors for histidine and purine (B94841) synthesis, respectively. acs.org

The allosteric regulation of IGPS is a classic example of V-type allostery, where the effector enhances the catalytic rate (Vmax) without significantly affecting substrate binding affinity (Km). pnas.org The binding of the allosteric effector, PRFAR, to the HisF subunit induces a conformational change that is transmitted over a distance of more than 25 Å to the active site of the HisH subunit. pnas.orgnih.gov This long-range communication dramatically stimulates the glutaminase activity of HisH by approximately 4,500 to 5,000-fold. pnas.orgacs.orgudg.edu

Mechanism of Allosteric Activation: Research combining molecular dynamics simulations, NMR spectroscopy, and kinetic assays has elucidated the pathway of this allosteric signal. pnas.orgnih.gov

Effector Binding: The binding of PRFAR to the HisF subunit initiates the allosteric cascade. pnas.org

Conformational Changes: This binding event triggers a series of conformational changes that propagate from the PRFAR binding site through the protein-protein interface between the HisF and HisH subunits. acs.orgnih.gov

Active Site Reorganization: The signal ultimately reaches the active site of the HisH subunit, where it reorients key amino acid residues. A critical event is the repositioning of a segment known as the "oxyanion strand," which is vital for stabilizing the tetrahedral intermediate formed during glutamine hydrolysis. pnas.orgacs.org This repositioning creates a catalytically competent oxyanion hole, which is improperly formed in the absence of the allosteric effector. acs.orgacs.org

This allosteric network involves correlated motions of conserved residues that act as a communication pathway. pnas.orgnih.gov Disrupting this pathway, for instance by the binding of small molecule inhibitors at the protein-protein interface, can suppress the enzyme's catalytic activity without competing with either the substrate or the allosteric effector. nih.gov

Table 2: Allosteric Regulation of Imidazole Glycerol Phosphate Synthase (IGPS)
ComponentFunctionRegulatory EffectKey Findings
HisH SubunitGlutaminase active site (hydrolyzes Glutamine)Activity is allosterically activated.Contains the "oxyanion hole" critical for catalysis. pnas.org
HisF SubunitCyclase active site (binds PRFAR)Binding of PRFAR initiates the allosteric signal.Site of allosteric effector binding. acs.org
PRFAR (Allosteric Effector)Substrate for HisF and allosteric activator of HisHPositive allosteric modulator.Increases HisH catalytic rate by ~5000-fold. pnas.org
Glutamine (Substrate)Substrate for HisHIts hydrolysis is the regulated step.Binding affinity (Km) is largely unaffected by PRFAR. pnas.org

The intricate allosteric regulation of IGPS highlights how distant sites within a protein complex can be functionally coupled to control metabolic flux in response to cellular needs.

Advanced Research Methodologies and Analytical Approaches in Sodium Glycerophosphate Studies

In Vivo Pharmacokinetic and Metabolic Profiling Techniques

In vivo studies are crucial for understanding how sodium glycerophosphate is absorbed, distributed, metabolized, and excreted. Pharmacokinetic (PK) profiling elucidates the concentration of the compound and its metabolites in the body over time.

A primary focus of pharmacokinetic studies has been to compare the bioavailability of phosphate (B84403) from organic sources like this compound with inorganic phosphate. nih.gov In a double-blind, randomized, crossover study involving 27 healthy volunteers, the PK profiles of inorganic phosphate in serum and urine were determined after intravenous administration of this compound and an inorganic sodium phosphate reference. nih.gov The study found that the serum PK profiles of inorganic phosphate were nearly identical following equimolar doses of the two compounds, concluding they are essentially similar in terms of serum pharmacokinetics. nih.gov Key pharmacokinetic parameters from such studies are essential for establishing bioequivalence. nih.govtga.gov.au

Metabolic profiling, or metabolomics, complements pharmacokinetic data by providing a snapshot of the metabolic state of an organism. In the context of this compound, this involves tracking its conversion to glycerol (B35011) and inorganic phosphate and its subsequent entry into various metabolic pathways. drugbank.com For instance, β-glycerophosphate has been shown to modify key parameters of mitochondrial function and cellular bioenergetics in vascular smooth muscle cells (VSMCs), promoting a more oxidative and less glycolytic phenotype. nih.govresearchgate.net These studies reveal that glycerophosphate is not merely a passive phosphate donor but an active metabolic modulator. nih.gov

ParameterTest (this compound)Reference (Sodium Phosphate)Test/Reference Ratio (90% CI)Bioequivalence Met
AUC(0-24) (Serum) --1.04 (1.00-1.07)Yes
C(max) (Serum) --0.85 (0.84-0.87)Yes
Ae(0-24 bc) (Urine) --0.84 (0.77-0.92)No (Marginal Fail)

This table presents a comparison of key pharmacokinetic parameters for inorganic phosphate following intravenous administration of this compound versus inorganic sodium phosphate. Data sourced from a bioequivalence study. nih.gov

Mass Spectrometry-Based Endometabolomics for Elucidating Metabolic Dynamics

Mass spectrometry (MS) is a powerful analytical tool for identifying and quantifying a wide range of metabolites, making it indispensable for endometabolomics (the study of endogenous metabolites). In glycerophosphate research, MS-based techniques, often coupled with chromatographic separation, allow for the precise tracking of metabolic pathways.

Tandem mass spectrometry (MS/MS) is used to profile the metabolism of glycerophospholipids, which are crucial components of cell membranes. nih.gov This "metabolipidomics" approach can reveal how glycerophosphate contributes to the biosynthesis of lipids like phosphatidylcholine and phosphatidylethanolamine (B1630911). nih.govnih.gov Furthermore, techniques such as ion chromatography coupled with high-resolution mass spectrometry (IC-MS) are particularly effective for analyzing highly polar and phosphorylated metabolites, including glycerophosphate and its isomers. researchgate.net This method provides extensive coverage of central carbon metabolism, enabling researchers to observe how glycerophosphate fluxes through glycolysis, gluconeogenesis, and the citric acid cycle. asm.orgresearchgate.net Studies have used these methods to demonstrate that the homeostasis of glycerol-3-phosphate (G3P) is critical for the growth and virulence of certain bacteria, and that accumulation of G3P can inhibit aerobic respiration. asm.org

Isotopic Tracing and Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Flux Analysis

Metabolic flux analysis measures the rates of metabolic reactions within a biological system. Isotopic tracing is a cornerstone of this field. By introducing molecules labeled with stable or radioactive isotopes (e.g., ¹³C, ³H, ¹⁴C) into a system, researchers can trace the path of atoms through metabolic networks.

In the study of glycerophosphate metabolism, isotopic tracers have been used to delineate the relative contributions of the glycerol phosphate pathway and the dihydroxyacetone phosphate pathway to glycerolipid biosynthesis. nih.gov For example, by incubating rat liver slices with a mixture of [2-³H]glycerol and [1-¹⁴C]glycerol, it was determined that 50-60% of the glycerol incorporated into lipids proceeded via dihydroxyacetone phosphate. nih.gov Similarly, using uniformly labeled glucose (U-[¹³C₆]glucose) or lactate (B86563) (U-[¹³C₃]lactate) allows for the quantification of G3P derived from glycolysis versus gluconeogenesis, respectively. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-invasive technique for metabolic analysis. While less sensitive than MS, NMR can provide detailed structural information and quantify metabolites in intact tissues or biofluids. It has been used to investigate allosteric communication in enzymes involved in phosphate metabolism, such as imidazole (B134444) glycerol phosphate synthase, providing insights into enzyme regulation. nih.gov

Quantitative Enzyme Activity Assays for Glycerophosphate-Metabolizing Enzymes

The metabolism of this compound is governed by the activity of specific enzymes. Quantitative assays of these enzymes are fundamental to understanding the regulation of glycerophosphate pathways.

The key enzymes involved are Glycerol-3-Phosphate Dehydrogenase (GPDH) and alkaline phosphatase (AP). wikipedia.orgnih.gov GPDH catalyzes the reversible conversion of dihydroxyacetone phosphate to glycerol-3-phosphate, linking carbohydrate and lipid metabolism. wikipedia.org There are two main isoforms: the cytosolic, NAD⁺-dependent GPD1, and the mitochondrial, FAD-dependent GPD2. wikipedia.org Enzyme activity assays measure the rate of substrate conversion, typically through spectrophotometric detection of NADH consumption or production. nih.gov These assays allow for the determination of key kinetic parameters like the Michaelis constant (Km) and the catalytic rate (kcat), which are vital for understanding enzyme efficiency and regulation. nih.gov

Alkaline phosphatase is responsible for hydrolyzing glycerophosphate to release inorganic phosphate, a critical step for bone mineralization. drugbank.comnih.gov Assays for AP activity are used to evaluate how efficiently this conversion occurs in various biological contexts. nih.gov

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)Function
Glycerol 3-Phosphate Dehydrogenase (GPDH) Glycerol 3-Phosphate (G3P)0.1917Catalyzes the oxidation of G3P to Dihydroxyacetone Phosphate (DHAP)

This table summarizes the kinetic parameters for the enzyme Glycerol 3-Phosphate Dehydrogenase (GPDH) in its reaction with Glycerol 3-Phosphate. nih.gov

Chromatographic Techniques for Isomeric Analysis and Purity Assessment

This compound exists as two isomers, α-glycerophosphate and β-glycerophosphate. These isomers can have different metabolic fates and biological activities. Chromatographic techniques are essential for separating and quantifying these isomers and for assessing the purity of this compound preparations.

High-Performance Liquid Chromatography (HPLC) is a widely used technique. Ion-pair reversed-phase HPLC with indirect UV detection has been developed for the quantitative determination of phosphate and phosphite (B83602) impurities in related pharmaceutical compounds. researchgate.net For the challenging separation of highly similar isomers, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion Chromatography (IC) are employed. researchgate.netthermofisher.com These methods are crucial for quality control, ensuring the correct isomeric composition and the absence of impurities like free phosphate, which can affect product stability and efficacy. google.comnih.gov For instance, the purity of this compound is critical in parenteral nutrition solutions to avoid the precipitation of calcium phosphate. nih.gov

Densitometry and Imaging Techniques for Bone Mineral Density Assessment (e.g., DEXA Scan)

As a source of phosphate, this compound plays a role in bone metabolism. Assessing its impact on bone health requires precise measurement of bone mineral density (BMD).

Dual-Energy X-ray Absorptiometry (DEXA or DXA) is the gold standard for measuring BMD. racgp.org.aunih.gov This non-invasive technique uses two X-ray beams with different energy levels to quantify the calcium and other mineral content in specific bones, typically the spine, hip, and forearm. racgp.org.aumayoclinic.org The results are reported as a T-score, which compares the patient's BMD to that of a healthy young adult, and a Z-score, which compares it to an age-matched peer. hopkinsmedicine.org DEXA scans are used to diagnose osteoporosis and its precursor, osteopenia, and to monitor the effectiveness of treatments aimed at improving bone density. mayoclinic.orghopkinsmedicine.orgnih.gov While other techniques like quantitative computed tomography (QCT) and quantitative ultrasound (QUS) exist, DEXA remains the preferred method for clinical diagnosis and therapeutic monitoring. racgp.org.aunih.gov

T-ScoreClassification
-1.0 or above Normal Bone Density
Between -1.0 and -2.5 Low Bone Mass (Osteopenia)
-2.5 or below Osteoporosis

This table outlines the World Health Organization (WHO) diagnostic criteria for bone density based on T-scores obtained from a DEXA scan. racgp.org.aubonehealthandosteoporosis.org

Network Theory Approaches for Analyzing Allosteric Pathways and Protein Interactions

Allosteric regulation, where the binding of a molecule at one site on a protein affects the activity at a distant site, is a fundamental mechanism of cellular control. Network theory provides a powerful framework for understanding these complex communication pathways within and between proteins.

In this approach, proteins are modeled as networks of interacting residues. nih.gov By analyzing the structure and dynamics of these networks, often through molecular dynamics (MD) simulations, researchers can identify pathways through which allosteric signals propagate. nih.gov These computational methods have been applied to enzymes like imidazole-glycerol phosphate synthase to elucidate how the binding of an allosteric effector triggers conformational changes that regulate catalytic activity. nih.gov More advanced models, such as graph neural networks, are being developed to predict dynamic, time-dependent allosteric interaction networks in response to stimuli. biorxiv.org These approaches are critical for understanding how the binding of glycerophosphate or its metabolites might allosterically regulate enzyme function and for the rational design of drugs that can modulate these pathways. biorxiv.org

Establishment and Utilization of Advanced Cell Culture and Organ-Specific Model Systems

In the study of this compound, research has progressed beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant three-dimensional (3D) models and organ-specific systems. These advanced methodologies provide a more accurate representation of the complex cellular microenvironment, enabling a deeper understanding of the compound's role in biological processes such as osteogenesis and vascular calcification.

3D Cell Cultures: Spheroids and Hydrogels

Three-dimensional cell culture systems, including spheroids and hydrogels, have been instrumental in elucidating the effects of this compound. These models better mimic the cell-to-cell and cell-to-matrix interactions found in living tissues.

The establishment of 3D spheroid cultures often involves the aggregation of mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines in non-adherent plates. mdpi.com An osteogenic medium, typically containing this compound (commonly referred to as β-glycerophosphate), ascorbic acid, and dexamethasone (B1670325), is then introduced to induce differentiation. nih.govnih.gov this compound serves as a crucial source of phosphate ions, which are essential for the formation of hydroxyapatite (B223615), the primary mineral component of bone. nih.gov

Hydrogel-based 3D cultures provide a supportive scaffold that mimics the extracellular matrix, allowing for the encapsulation of cells and the study of their development in a more structured environment. mdpi.comnih.gov These hydrogels can be composed of natural polymers like alginate or synthetic polymers, and are often functionalized to enhance cell adhesion and proliferation. mdpi.comoup.com The inclusion of this compound in the culture medium within these hydrogels promotes the mineralization of the matrix by the encapsulated cells. mdpi.com

Research findings from these 3D models have consistently demonstrated the pivotal role of this compound in promoting osteogenic differentiation. Studies have shown a significant increase in the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, in cells cultured with this compound. mdpi.comnih.gov Furthermore, the expression of key osteogenic transcription factors, such as Runt-related transcription factor 2 (RUNX2), and late-stage markers like osteocalcin (B1147995) (OCN), are upregulated in the presence of this compound. nih.govnih.gov Quantitative analysis of calcium deposition, often visualized using Alizarin Red S staining, confirms the enhanced mineralization of the extracellular matrix in these 3D cultures. mdpi.comnih.gov

Table 1: Effect of this compound on Osteogenic Markers in 3D Spheroid Cultures

Cell TypeThis compound ConcentrationCulture DurationKey FindingsReference
Human Adipose-Derived Stem Cells (hASCs)10 mM21 daysSignificantly higher ALP activity, osteocalcin production, and calcium deposition compared to 2D monolayer cultures. nih.gov
MC3T3-E1 Pre-osteoblasts10 mM28 daysStrongly upregulated expression of Col1a1, Bglap (osteocalcin), and Alpl (ALP) mRNA levels, leading to native bone-like hydroxyapatite deposition. mdpi.com
Human Multipotent Unrestricted Somatic Stem Cells (USSC)10 mM7 daysSignificant increase in the size and mineralization of micromasses when combined with dexamethasone and ascorbic acid. nih.gov

Organoids: Recapitulating Tissue Complexity

Bone organoids represent a more advanced 3D culture system that can self-organize into structures mimicking the complexity of bone tissue. nih.govmdpi.com The establishment of bone organoids often begins with the aggregation of pluripotent stem cells or adult stem cells, such as bone marrow stromal cells (BMSCs), within a supportive matrix like a hydrogel. mdpi.comcnrs.fr The subsequent differentiation into various bone cell lineages is guided by a specialized osteogenic medium that critically includes this compound, alongside other factors like ascorbic acid and dexamethasone. mdpi.com

The utilization of bone organoids in research allows for the investigation of bone development, disease modeling, and the effects of various compounds in a more holistic manner. cnrs.frnih.gov Studies have successfully demonstrated that these organoids can recapitulate key features of early bone formation, including the deposition of a mineralized matrix. nih.govmdpi.com The presence of this compound in the culture medium is essential for this mineralization process, providing the necessary phosphate for hydroxyapatite crystal formation. nih.govmdpi.com Analysis of these organoids has confirmed the expression of bone-specific proteins and the formation of a mineralized matrix that is compositionally similar to native bone. nih.gov

Table 2: Role of this compound in Bone Organoid Development

Stem Cell SourceCulture SystemKey Components of Osteogenic MediumObserved OutcomesReference
Bone Marrow Stromal Cells (BMSCs)Spinner flask bioreactor with 3D silk fibroin scaffoldsAscorbic acid-2-phosphate, dexamethasone, β-glycerophosphateSuccessful culture of early-stage woven bone organoids. mdpi.com
Murine Pre-osteoblast Cell LineHydrogel extracellular matrixStandard osteogenic supplements including a phosphate sourceDifferentiation into functional osteoblasts and deposition of hydroxyapatite, forming bone-like organoids. nih.gov
Murine induced Pluripotent Stem Cells (iPSCs)Scaffold-dependent culture in chondrogenic mediaTGF-β3, BMP-2, ascorbic acid, dexamethasone, β-glycerophosphateDevelopment of osteochondral organoids. mdpi.com

Microfluidic Devices (Organ-on-a-Chip): Integrating Dynamic Cues

Microfluidic devices, often termed "organ-on-a-chip," offer a platform to culture cells in a highly controlled microenvironment that can include dynamic cues such as fluid flow. nih.govnih.gov "Bone-on-a-chip" models are being developed to study the effects of mechanical stimuli, like fluid shear stress, on bone cell behavior and regeneration. nih.govnih.gov

In these systems, osteoprogenitor cells are often cultured within a 3D scaffold integrated into a microfluidic chip. nih.gov A continuous flow of culture medium, supplemented with osteogenic factors including this compound, is perfused through the chip. nih.gov This not only provides a constant supply of nutrients and removes waste products but also subjects the cells to mechanical forces that are known to be important in bone homeostasis.

Studies utilizing these microfluidic platforms have shown that the combination of fluid shear stress and osteogenic supplements containing this compound can enhance osteoblastic differentiation. nih.govnih.gov For instance, research has demonstrated increased cell proliferation and enhanced mineralized matrix deposition in cells exposed to fluid flow in the presence of an osteogenic medium. nih.govnih.gov These findings highlight the importance of both biochemical cues, provided by compounds like this compound, and mechanical stimuli in regulating bone formation. tandfonline.com

Table 3: Application of this compound in Bone-on-a-Chip Models

Model SystemCell TypeKey Experimental ConditionsKey FindingsReference
3D printed microfluidic chipMC3T3-E1 pre-osteoblastsOsteogenic medium with 10 mM β-glycerophosphate and continuous medium perfusion.Demonstrated effective cell cultivation and initiation of osteogenic differentiation, assessed by ALP staining. nih.gov
Microfluidic device with fibrous collagenMC3T3-E1 pre-osteoblastsCulture on a collagenous substrate with a flow rate of 50 μL/min (0.5 dyn/cm² shear stress).A 2.4-fold increase in cell proliferation compared to static conditions. nih.gov
Flow perfusion bioreactor with 3D porous titanium scaffoldsRat bone marrow stromal cellsPerfusion with culture media of varying viscosities to alter fluid shear stress, while maintaining constant nutrient delivery.Increased fluid shear forces led to increased mineral deposition, suggesting enhanced osteoblastic phenotype expression. nih.gov

Translational Perspectives and Future Research Trajectories for Sodium Glycerophosphate

Development of Refined Phosphate (B84403) Dosing Strategies for Specific Pathophysiological Conditions

The current use of sodium glycerophosphate, particularly in parenteral nutrition, necessitates individualized dosing strategies. Future research is focused on moving beyond generalized protocols to develop highly specific dosing regimens tailored to various disease states and patient populations.

Key areas of investigation include:

Critically Ill Patients: These patients often experience significant metabolic instability and electrolyte imbalances. Research is needed to establish dynamic dosing models that account for the rapid physiological changes in this population.

Patients with Renal Impairment: Since phosphate is excreted by the kidneys, patients with renal dysfunction are at high risk for hyperphosphatemia. Although severe renal impairment is a contraindication for this compound, refined strategies are required for patients with mild to moderate kidney issues to ensure adequate phosphate repletion without causing toxicity.

Preterm Infants: This group has high phosphate and calcium demands for bone mineralization. This compound is advantageous as it allows for higher concentrations of both minerals in parenteral nutrition solutions with a lower risk of precipitation compared to inorganic phosphate. Future studies will likely focus on optimizing the calcium-to-phosphate ratio and timing of supplementation to best support skeletal development and prevent metabolic bone disease.

Table 1: Considerations for Refined Dosing Strategies
Pathophysiological ConditionKey Dosing ConsiderationResearch Objective
Critical IllnessMetabolic instability and fluctuating electrolyte needsDevelop dynamic dosing algorithms based on real-time monitoring.
Renal ImpairmentReduced phosphate excretion and risk of hyperphosphatemiaEstablish clear guidelines for dose reduction and monitoring in mild to moderate impairment.
PrematurityHigh requirements for bone mineralization; risk of calcium-phosphate precipitationOptimize mineral ratios and timing to maximize bone accretion and growth.
Malnutrition/Refeeding SyndromeRapid intracellular shift of phosphate upon nutritional repletionProphylactic and carefully titrated dosing strategies to prevent severe hypophosphatemia.

Exploration of Novel Therapeutic Indications and Advanced Pharmaceutical Formulations

Beyond its role in phosphate replacement, researchers are exploring new applications for this compound, driven by its biochemical properties and the development of advanced delivery systems.

Novel Indications: Research is emerging in areas like bone regeneration and tissue engineering. The glycerophosphate component can play a role in cellular metabolism and energy production, making it a candidate for inclusion in biomaterials designed to support cell growth and tissue repair.

Advanced Formulations: A significant area of development is the use of this compound in "smart" hydrogels. For instance, thermosensitive hydrogels made from chitosan (B1678972) and beta-glycerophosphate are liquid at room temperature but form a gel at body temperature. This property makes them ideal as injectable systems for localized and sustained drug delivery. These hydrogels are being investigated for various applications, including ophthalmic drug delivery, wound healing, and as scaffolds in tissue engineering.

Identification and Validation of Predictive Biomarkers for Therapeutic Response and Potential Adverse Effects

To optimize therapy and minimize risks, future research must identify reliable biomarkers that can predict how a patient will respond to this compound and whether they are likely to experience adverse effects.

Currently, monitoring relies heavily on serial measurements of serum electrolytes. However, more specific predictors are needed.

Biomarkers of Therapeutic Efficacy:

Serum Phosphate: While a direct measure of treatment success, its levels can fluctuate and may not fully reflect total body stores.

Alkaline Phosphatase (ALP): Studies in preterm infants show that lower ALP levels are associated with improved mineral metabolism following this compound administration, suggesting ALP could be a useful marker of bone health response.

Biomarkers of Adverse Effects:

Serum Calcium and Sodium: Regular monitoring is crucial to detect hypocalcemia or hypernatremia.

Renal Function Tests (e.g., creatinine): These are vital for monitoring kidney function, especially in at-risk patients, to prevent phosphate accumulation.

Fibroblast Growth Factor-23 (FGF-23): This hormone is a key regulator of phosphate homeostasis and could serve as a more sensitive marker of phosphate metabolism than serum phosphate alone.

Table 2: Potential Predictive Biomarkers
BiomarkerPredicted OutcomeRationale
Serum PhosphateTherapeutic ResponseDirectly measures the target of repletion, though it has limitations.
Alkaline Phosphatase (ALP)Therapeutic Response (Bone Metabolism)Levels correlate with bone turnover and mineral deposition, especially in infants.
Serum Calcium, SodiumAdverse Effects (Electrolyte Imbalance)Monitors for potential hypocalcemia and hypernatremia.
Serum Creatinine / eGFRAdverse Effects (Renal Strain)Tracks renal function, which is critical for phosphate excretion.
Fibroblast Growth Factor-23 (FGF-23)Therapeutic Response / Phosphate HomeostasisA key hormonal regulator of phosphate, potentially offering a more nuanced view of phosphate status.

Elucidation of Long-Term Physiological Consequences of this compound Administration

While this compound is considered safe for its intended use, comprehensive data on the long-term physiological consequences of its administration, especially in chronically treated patients, is limited.

Future longitudinal studies are needed to investigate:

Metabolic Bone Disease: Chronic parenteral nutrition can be a risk factor for metabolic bone disease. Research must clarify the long-term impact of organic phosphate sources like this compound on bone density and fracture risk compared to inorganic sources.

Hepatobiliary Function: Parenteral nutrition is associated with liver complications (PNALD). While this is often multifactorial, the long-term effects of chronic this compound administration on liver enzymes and function require further study.

Cardiovascular Health: Electrolyte imbalances can affect cardiovascular function. The long-term consequences of sustained phosphate and sodium administration on the cardiovascular system warrant investigation.

Investigation into Genetic and Environmental Modifiers Influencing Glycerophosphate Metabolism and Response

Patient response to this compound can be variable. This variability may be explained by genetic and environmental factors that influence how the compound is metabolized.

Genetic Modifiers:

Alkaline Phosphatase (ALPL) Gene: this compound must be hydrolyzed by alkaline phosphatase to release inorganic phosphate. Genetic polymorphisms in the ALPL gene can affect enzyme activity, potentially altering the rate of phosphate release and therapeutic efficacy.

Environmental Modifiers:

Co-administered Drugs: Medications that affect renal function, such as diuretics, or those that bind phosphate in the gut, like certain antacids, can significantly alter phosphate balance.

Underlying Disease State: The presence of conditions like sepsis or acidosis can independently affect phosphate metabolism and modify the response to supplementation.

Table 3: Potential Modifiers of Glycerophosphate Metabolism
CategoryModifierPotential Impact on Metabolism/Response
GeneticPolymorphisms in Alkaline Phosphatase (ALPL) geneAlters the rate of hydrolysis of glycerophosphate to active inorganic phosphate.
Polymorphisms in Glycerol-3-Phosphate Dehydrogenase (GPD1/GPD2) genesAffects the metabolism of the glycerol (B35011) component, potentially influencing energy pathways.
EnvironmentalCo-medications (e.g., diuretics, antacids)Can alter phosphate excretion or absorption.
Nutritional Intake (e.g., high carbohydrate load)Influences intracellular phosphate shifts and serum levels.
Comorbidities (e.g., renal disease, sepsis)Disease states can independently alter phosphate homeostasis.

Engineering of Advanced Drug Delivery Systems Incorporating this compound for Targeted Applications

A promising frontier for this compound lies in its use as a component of sophisticated drug delivery systems. The development of injectable, in-situ forming hydrogels is a prime example of this innovation.

The chitosan/β-glycerophosphate (CGP) system is a thermosensitive hydrogel that is liquid at lower temperatures and transitions to a gel state at physiological body temperature. This characteristic allows it to be injected as a liquid into a target site, where it then forms a depot for the sustained release of therapeutic agents.

Key features and future directions for these systems include:

Sustained, Localized Delivery: These hydrogels can be loaded with various drugs, such as anti-inflammatory agents or growth factors, and release them slowly over time directly at the site of injury or disease, minimizing systemic toxicity.

Tissue Engineering: The porous structure of the hydrogel can serve as a scaffold to support cell infiltration, proliferation, and tissue regeneration. Research is exploring the use of these hydrogels in bone and cartilage repair.

Enhanced Properties: Future work will focus on modifying the hydrogel's properties by incorporating other materials, such as graphene oxide or gelatin, to improve its mechanical strength and tailor the drug release profile for specific applications.

This technology transforms this compound from a simple electrolyte supplement into a key functional excipient for creating advanced, targeted therapeutic systems.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying sodium and phosphorus in sodium glycerophosphate formulations?

  • Methodological Answer : Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a validated technique for simultaneous determination. Key parameters include a plasma gas flow rate of 12 L·min⁻¹, auxiliary gas at 0.3 L·min⁻¹, and analysis wavelengths of 589.592 nm (sodium) and 213.617 nm (phosphorus). Ensure calibration with certified reference materials and validate precision using repeated injections .

Q. How is this compound utilized in biochemical assays to study enzyme activity?

  • Methodological Answer : this compound is incorporated into lysis buffers (e.g., RIPA buffer) as a phosphatase inhibitor. For example, 25 mM this compound is used alongside sodium orthovanadate and protease inhibitors to preserve phosphorylation states of proteins during Western blot analysis. Pre-treat cells with phosphatase inhibitors before lysis to prevent post-lysis dephosphorylation .

Advanced Research Questions

Q. How can experimental design optimize this compound concentration in microbial growth media?

  • Methodological Answer : Use a path of steepest ascent followed by Central Composite Design (CCD) . For M17 medium optimization, increase this compound by 1.0% increments while adjusting co-factors (e.g., reducing lactose by 2.0%). Fit CCD data to a third-order polynomial (e.g., Y=6.10+0.29z4+0.58z6Y = 6.10 + 0.29z_4 + 0.58z_6) to model biomass concentration. Validate model adequacy using R² (>0.7) and P-values (<0.1) .

Q. What kinetic models describe this compound-functionalized adsorbents for rare earth element recovery?

  • Methodological Answer : The pseudo-second-order model is optimal for La(III) adsorption, with R2>0.99R^2 > 0.99. Calculate activation energy (EaE_a) via the Arrhenius equation to assess temperature dependence. Use Langmuir isotherms to determine maximum adsorption capacity (qmaxq_{\text{max}}) and thermodynamic parameters (ΔG, ΔH) .

Q. How does this compound enhance osteogenic properties in biocompatible hydrogels?

  • Methodological Answer : Combine this compound (e.g., 2–3% w/v) with chitosan and alginate to form thermosensitive hydrogels. Test osteogenic efficacy using in vitro mineralization assays (e.g., Alizarin Red staining) and gene expression analysis (e.g., Runx2, ALP). Optimize crosslinking ratios to balance mechanical stability and nutrient diffusion .

Q. What protocols mitigate confounding variables in clinical studies of this compound for hypophosphatemia?

  • Methodological Answer : Pre-correct calcium levels to avoid hypocalcemia exacerbation. Monitor serum phosphate every 6 hours post-infusion and renal function daily. Use fixed dosing regimens (e.g., 10 mmol/10 mL intravenous) and exclude patients with cardiac edema due to sodium load risks .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable biomass yields in CCD models), conduct sensitivity analysis on confounding factors like pH or temperature.
  • Reproducibility : Document manufacturer details (e.g., Sigma-Aldrich for β-glycerophosphate) and batch-specific purity (>98%) in supplementary materials .
  • Ethical Compliance : For clinical trials, adhere to IRB protocols for electrolyte monitoring and informed consent, as specified in pharmaceutical research guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium glycerophosphate
Reactant of Route 2
Reactant of Route 2
Sodium glycerophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.